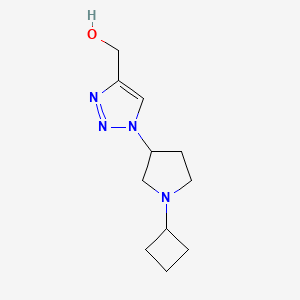

(1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(1-cyclobutylpyrrolidin-3-yl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c16-8-9-6-15(13-12-9)11-4-5-14(7-11)10-2-1-3-10/h6,10-11,16H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIPLTGUKAFVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)N3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be characterized as follows:

- IUPAC Name : this compound

- CAS Number : 2098016-66-9

- Molecular Formula : CHNO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring is significant for:

- Enzyme Inhibition : Triazoles are known to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for specific receptors involved in neurological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Shows potential against various bacterial strains. |

| Anticancer | Exhibits cytotoxic effects on certain cancer cell lines. |

| Neuroprotective | May protect neuronal cells from apoptosis in vitro. |

| Anti-inflammatory | Reduces inflammatory markers in animal models. |

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various triazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Effects

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer).

- Results : IC50 values indicated that the compound effectively inhibited cell proliferation with mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Properties

Research published in Journal of Neurochemistry highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound reduced markers of oxidative damage and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Comparison with Similar Compounds

Structural Differences :

- Lacks the cyclobutyl substituent on the pyrrolidine ring.

- Molecular formula: C7H12N4O (vs. C11H17N4O for the target compound).

Functional Implications :

- Reduced steric bulk may improve solubility but decrease binding selectivity in hydrophobic pockets.

- Simpler synthesis due to fewer stereochemical considerations.

- The absence of cyclobutyl likely lowers logP (lipophilicity), as confirmed by computational models predicting collision cross-sections .

(1-Phenyl-1H-pyrazol-4-yl)methanol

Structural Differences :

- Replaces triazole with pyrazole and substitutes phenyl for cyclobutyl-pyrrolidine.

- Molecular formula: C10H10N2O (smaller and less nitrogen-rich).

Functional Implications :

- Phenyl group introduces strong π-π stacking interactions but may increase toxicity risks (e.g., genotoxicity associated with aromatic amines) .

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Structural Differences :

- Chlorophenyl substituent replaces cyclobutyl-pyrrolidine.

- Molecular formula: C9H8ClN3O .

Functional Implications :

- Higher toxicity risk: Safety data sheets highlight acute oral toxicity (LD50: 300 mg/kg in rats) and environmental hazards .

SARS-CoV-2 NSP3 Macrodomain Inhibitors

Example Compound: {1-[(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol. Structural Differences:

- Pyrrolo-pyrimidine and piperidine substituents vs. cyclobutyl-pyrrolidine.

Functional Implications :

- Designed for enzyme inhibition (e.g., viral macrodomains) via π-stacking (pyrimidine) and hydrogen bonding (methanol).

- The target compound’s cyclobutyl group may offer superior metabolic stability compared to the labile piperidine-pyrimidine linkage .

Comparative Data Table

Preparation Methods

Synthesis of the Cyclobutylpyrrolidine Azide Intermediate

- Starting from 1-cyclobutylpyrrolidine, selective functionalization at the 3-position is achieved to introduce a leaving group (e.g., bromide or tosylate).

- This intermediate is then converted to the corresponding azide via nucleophilic substitution with sodium azide (NaN3) in an appropriate solvent such as DMF or DMSO at moderate temperatures.

- The azide intermediate is isolated and purified for the next step.

Preparation of the Alkyne Methanol Derivative

- Propargyl alcohol or a suitably protected derivative is used as the alkyne component.

- The alkyne may be functionalized or directly used depending on the desired substitution pattern on the triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The azide and alkyne components are combined in a solvent such as a mixture of water and t-butanol or acetonitrile.

- A copper(I) catalyst source (e.g., CuSO4 with sodium ascorbate as a reducing agent) is added to initiate cycloaddition.

- The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours.

- The product, this compound, is formed regioselectively with the methanol group at the 4-position of the triazole.

Purification and Characterization

- The crude product is purified by chromatographic methods such as silica gel column chromatography.

- Characterization is done using NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the structure.

- The molecular formula is C12H20N4O with a molecular weight of 236.31 g/mol.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | 1-cyclobutylpyrrolidine → 3-bromo or tosylate derivative | Halogenation/tosylation reagents, mild heating | Functionalized pyrrolidine intermediate |

| 2 | Functionalized pyrrolidine + NaN3 | DMF/DMSO, 50-80°C, several hours | Cyclobutylpyrrolidin-3-yl azide |

| 3 | Azide + Propargyl alcohol + CuSO4 + sodium ascorbate | Water/t-butanol, RT to 60°C, 4-24 h | 1,2,3-Triazole ring formation via CuAAC |

| 4 | Crude product | Chromatography | Pure this compound |

Comparative Notes on Related Triazole Syntheses

| Feature | This compound | Related Triazole Derivatives (e.g., benzyl-substituted) |

|---|---|---|

| Azide precursor | Cyclobutylpyrrolidin-3-yl azide | Benzyl azide or other alkyl azides |

| Alkyne component | Propargyl alcohol | Propargyl derivatives with different substituents |

| Catalyst system | CuSO4 + sodium ascorbate | Same CuAAC catalytic system |

| Reaction conditions | Mild, aqueous-organic solvent mixture | Similar |

| Product purification | Chromatography | Chromatography |

| Application focus | Research chemical, potential biological activity exploration | Similar research applications |

Q & A

Q. Table 1. Key Synthetic Parameters for Triazole Derivatives

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to validate mechanisms?

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2).

- Chemical proteomics : Pull-down assays with biotinylated probes confirm target engagement. For example, triazole derivatives showed off-target effects on tubulin polymerization, explaining variability in cytotoxicity .

Structural and Computational Insights

Q. What intermolecular interactions stabilize the crystal lattice?

- Hydrogen bonding : Hydroxymethyl O-H···N(triazole) interactions (2.8–3.0 Å) dominate.

- π-π stacking : Triazole and cyclobutyl-pyrrolidine rings form offset stacks (3.5 Å spacing).

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., 12% H-bonding, 8% van der Waals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.